molecular formula C19H11FN4O2 B4234099 N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide

N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide

Cat. No. B4234099
M. Wt: 346.3 g/mol
InChI Key: HZGNRUPAEORLKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multistep reactions, including cycloaddition and condensation processes. For example, the formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride in the presence of CuI and LiOH has been developed to produce a series of fluorescent 1-amino-2,3-naphthalic anhydrides in good yields, highlighting the potential synthetic routes that might be applicable to N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide (Lu et al., 2022).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by X-ray crystallography, NMR, and other spectroscopic techniques. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile has been confirmed by X-ray crystallographic studies, providing a precedent for detailed structural analysis of similar compounds (Özbey et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide could be diverse, including cycloaddition, nucleophilic substitution, and condensation reactions. The chemoselective synthesis of related compounds from 2-aminobenzimidazole, aldehydes, and ethyl cyanoacetate through a [3+3] atom combination highlights the type of chemical reactivity that might be expected (Sheibani & Hassani, 2011).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in material science. The crystal structure elucidation of similar compounds provides insights into their physical characteristics, which could be relevant for understanding N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential for the application of these compounds in synthesis and material development. The study of benzimidazole derivatives and their chemical properties provides a foundation for understanding the behavior of N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide in chemical reactions (Hranjec et al., 2010).

properties

IUPAC Name

N-(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN4O2/c20-13-7-5-11(6-8-13)18(25)23-15-9-12(10-21)17-22-14-3-1-2-4-16(14)24(17)19(15)26/h1-9,22H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGNRUPAEORLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=C(C(=O)N23)NC(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
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N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
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N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
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N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
Reactant of Route 5
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N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
Reactant of Route 6
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N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide

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